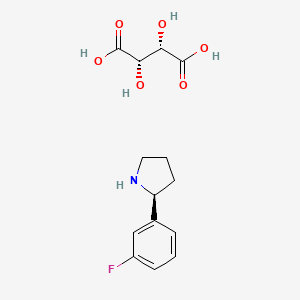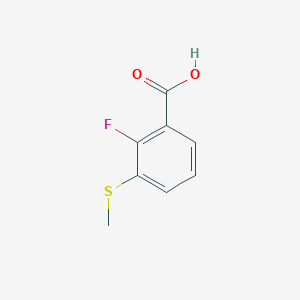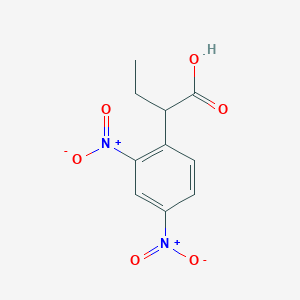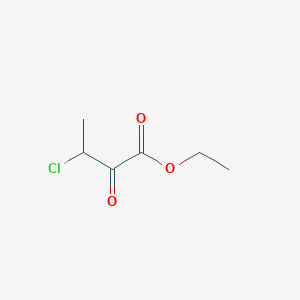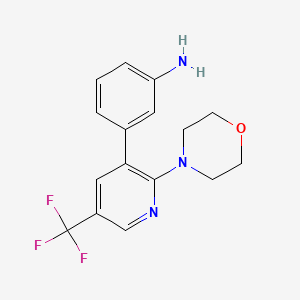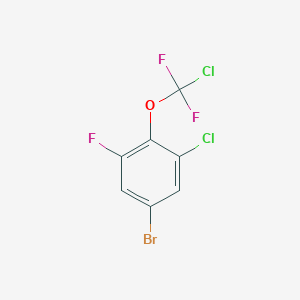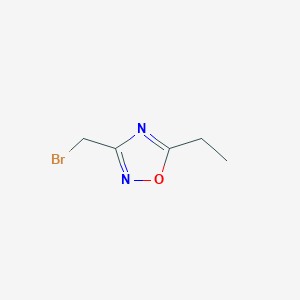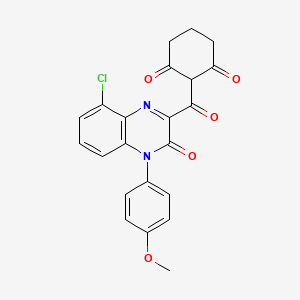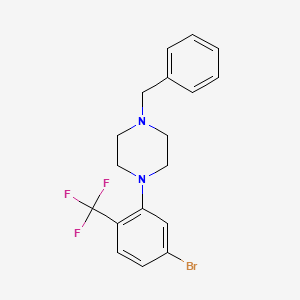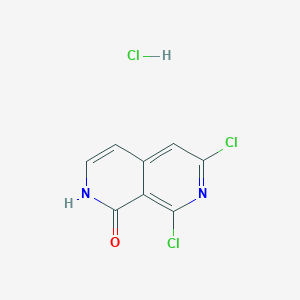
Boc-Oxyma
Übersicht
Beschreibung
Boc-Oxyma, also known as tert-butoxycarbonyl-oxyma, is a reagent widely used in peptide synthesis. It is a derivative of OxymaPure, which is known for its ability to suppress racemization and enhance coupling efficiency during amide bond formation. This compound is particularly valued in solid-phase peptide synthesis due to its stability and effectiveness in forming peptide bonds.
Wissenschaftliche Forschungsanwendungen
Boc-Oxyma has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Peptide Synthesis: this compound is extensively used in solid-phase peptide synthesis (SPPS) to enhance coupling efficiency and reduce racemization.
Amide Bond Formation: It is a preferred reagent for forming stable amide bonds in various organic synthesis protocols.
Biology:
Protein Engineering: this compound is used in the synthesis of peptides and proteins for studying biological processes and developing therapeutic agents.
Medicine:
Drug Development: The reagent is employed in the synthesis of peptide-based drugs and other pharmaceutical compounds.
Industry:
Biotechnology: this compound is utilized in the production of biotechnological products, including enzymes and bioactive peptides.
Wirkmechanismus
Target of Action
The primary targets of Boc-Oxyma are carboxylic acids and amines involved in peptide synthesis . It acts as an efficient coupling reagent for racemization-free esterification, thioesterification, and amidation reactions .
Mode of Action
This compound interacts with its targets by activating the carboxylic group of an amino acid into an electrophilic center . This activation generates a racemizable intermediate during peptide bond formation . This compound is known for its excellent ability to suppress racemization .
Biochemical Pathways
This compound affects the biochemical pathways involved in peptide synthesis. It is used in the Lossen rearrangement to synthesize urea, amino acid esters, and thioamino acid esters . It is also used in the synthesis of amides, peptides, esters, thioesters, and hydroxamic acids .
Pharmacokinetics
It is known that this compound is an environmentally friendly reagent . It only generates Oxyma as a solid byproduct, which can be easily recycled and reused for the synthesis of the same reagent .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to suppress racemization and enhance coupling efficiency during amide bond formation . This leads to the production of racemization-free peptides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of strong acids and other activators of the oxime hydroxyl group can trigger side reactions, such as the Beckmann rearrangement . The mechanism of this rearrangement and the optimization of the coupling reaction conditions to control it have been investigated .
Biochemische Analyse
Biochemical Properties
Boc-Oxyma plays a crucial role in biochemical reactions, particularly in peptide synthesis. It acts as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of peptide bonds. This compound interacts with enzymes and proteins involved in peptide synthesis, such as aminoacyl-tRNA synthetases and ribosomes. The nature of these interactions involves the stabilization of intermediates and suppression of side reactions, ensuring high yields and purity of the synthesized peptides .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in peptide synthesis, leading to changes in protein expression levels. This compound can modulate cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses. Additionally, it impacts cellular metabolism by altering the flux of metabolites involved in peptide synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, inhibiting or activating their functions. It forms stable complexes with carbodiimides, facilitating the formation of peptide bonds. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. These interactions result in changes in cellular processes and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound maintains its effectiveness in peptide synthesis for several hours, but prolonged exposure can lead to reduced activity. Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating potential impacts on cell viability and protein synthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound enhances peptide synthesis without significant adverse effects. At high doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve optimal peptide synthesis without causing harm to the cells .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. It interacts with enzymes such as aminoacyl-tRNA synthetases and ribosomes, facilitating the formation of peptide bonds. This compound also affects metabolic flux by altering the levels of metabolites involved in peptide synthesis. These interactions contribute to the overall efficiency and yield of the synthesized peptides .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be localized to specific cellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where peptide synthesis occurs. This compound’s distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization to the endoplasmic reticulum and Golgi apparatus is crucial for its role in peptide synthesis. These subcellular localizations ensure efficient peptide bond formation and minimize side reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boc-Oxyma is synthesized by reacting tert-butoxycarbonyl chloride with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected oxime. The reaction conditions often involve anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and efficiency. The scalability of the synthesis process allows for the production of this compound in bulk quantities, catering to the demands of pharmaceutical and research industries.
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Oxyma primarily undergoes substitution reactions, particularly in the context of peptide bond formation. It acts as a coupling reagent, facilitating the reaction between carboxylic acids and amines to form amide bonds.
Common Reagents and Conditions:
Reagents: this compound is often used in conjunction with carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) or N,N’-dicyclohexylcarbodiimide (DCC).
Conditions: The reactions typically occur in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild temperatures.
Major Products: The primary product of reactions involving this compound is the formation of amide bonds, resulting in the synthesis of peptides or other amide-containing compounds.
Vergleich Mit ähnlichen Verbindungen
OxymaPure: Known for its high coupling efficiency and low racemization, similar to Boc-Oxyma.
HOBt: Widely used in peptide synthesis but less efficient in suppressing racemization compared to this compound.
HOAt: Offers high coupling efficiency and low racemization but is more expensive and less stable than this compound.
Uniqueness of this compound: this compound stands out due to its balance of high coupling efficiency, low racemization, and stability. It is particularly valued in solid-phase peptide synthesis for its ability to produce high-purity peptides with minimal side reactions.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPXWMOYWXFBG-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/OC(=O)OC(C)(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) and what makes it useful in organic synthesis?
A1: Ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate, commonly known as this compound, is a coupling reagent used for forming amide bonds. It's particularly useful for synthesizing peptides, esters, thioesters, ureas, carbamates, and thiocarbamates. [, ] Its popularity stems from its ability to facilitate these reactions with minimal racemization of chiral centers, a critical concern when working with optically active molecules like amino acids. [, ] Additionally, this compound offers environmental benefits compared to some other coupling reagents. Its synthesis is relatively straightforward, and the primary byproduct, Oxyma, can be easily recovered and reused to make more this compound, reducing waste. []
Q2: How does this compound achieve racemization-free coupling reactions?
A2: While the exact mechanism is still under investigation, researchers believe that this compound operates similarly to the well-known coupling agent COMU (1-[1-cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino]uronium hexafluorophosphate). [] This suggests it likely proceeds through a reactive intermediate that minimizes the opportunity for racemization at the chiral center of the activated amino acid. [, ]
Q3: What specific applications have been demonstrated for this compound in peptide synthesis?
A3: this compound has proven effective for both solid-phase and solution-phase peptide synthesis. [] Its efficiency in minimizing racemization is particularly beneficial in these applications, as it allows for the construction of peptides with defined stereochemistry, which is crucial for their biological activity.
Q4: Beyond peptide synthesis, what other types of compounds can be synthesized using this compound?
A4: this compound has shown versatility in facilitating the formation of a variety of bonds. Researchers have successfully used it to synthesize esters and thioesters from carboxylic acids. [] Additionally, it has proven effective for creating ureas, carbamates, and thiocarbamates through a Lossen rearrangement reaction starting from hydroxamic acids. []
Q5: Are there any comparative studies available on this compound's performance against other commonly used coupling reagents?
A5: While the provided research papers highlight this compound's effectiveness and advantages, direct comparative studies against a range of other coupling reagents were not discussed. Further research exploring its performance characteristics (yield, racemization suppression, reaction time, etc.) compared to alternatives under various reaction conditions would be valuable. This would provide a more comprehensive understanding of its strengths and potential limitations.
- Subhas Chandra Mandal, Kaushik Chakraborti, Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (this compound) as Coupling Reagent for Racemization-Free Esterification, Thioesterification, Amidation and Peptide Synthesis,
- Kaushik Chakraborti, Ethyl 2‐(tert‐Butoxycarbonyloxyimino)‐2‐cyanoacetate (Boc‐Oxyma): An Efficient Reagent for the Racemization Free Synthesis of Ureas, Carbamates and Thiocarbamates via Lossen Rearrangement,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


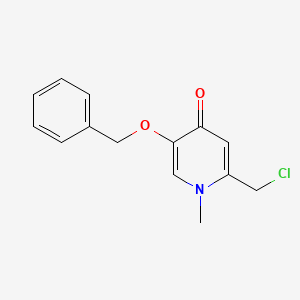
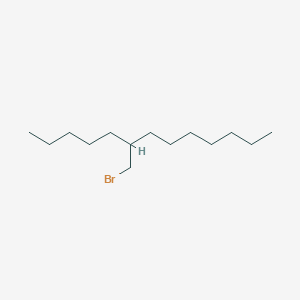
![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
